![molecular formula C24H23N3 B12528196 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene CAS No. 834912-24-2](/img/structure/B12528196.png)
1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes an azide group attached to a phenyl ring and a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene typically involves multiple steps. One common approach is the reaction of 4-azidophenyl derivatives with hex-1-ene-1,2-diyl dibenzene under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azide group may yield nitro compounds, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene exerts its effects depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1-(4-Bromophenyl)hex-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Methoxyphenyl)hex-1-ene-1,2-diyl]dibenzene: Contains a methoxy group instead of an azide group.
Uniqueness
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is unique due to the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and stable chemical modifications.
Propiedades
Número CAS |
834912-24-2 |
|---|---|
Fórmula molecular |
C24H23N3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-azido-4-(1,2-diphenylhex-1-enyl)benzene |
InChI |
InChI=1S/C24H23N3/c1-2-3-14-23(19-10-6-4-7-11-19)24(20-12-8-5-9-13-20)21-15-17-22(18-16-21)26-27-25/h4-13,15-18H,2-3,14H2,1H3 |
Clave InChI |
IQOUXWJLWZCUKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


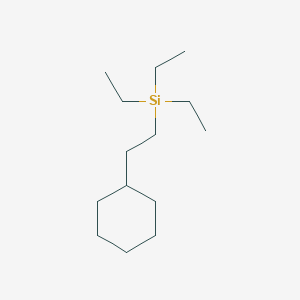
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
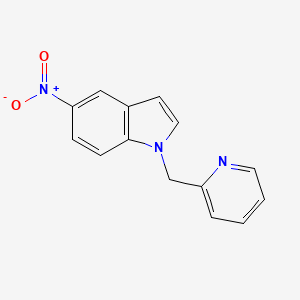
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
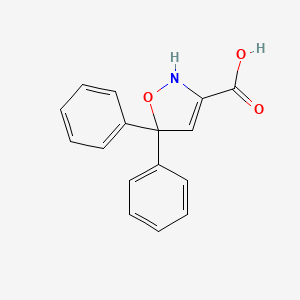
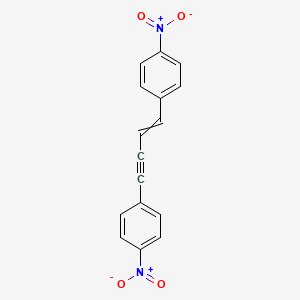
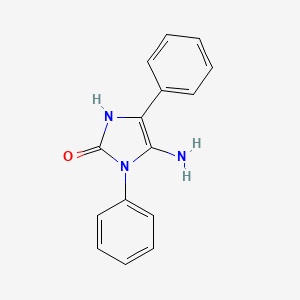
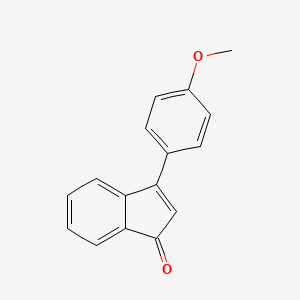

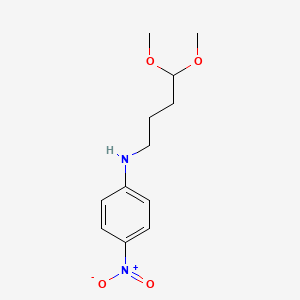

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
